molecular formula C10H12O B2664580 4-Cyclobutylphenol CAS No. 10292-59-8

4-Cyclobutylphenol

Cat. No. B2664580
CAS RN: 10292-59-8
M. Wt: 148.205
InChI Key: XMXPDEJQBGESQI-UHFFFAOYSA-N
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Description

4-Cyclobutylphenol is a chemical compound with the CAS Number: 10292-59-8 . It has a molecular weight of 148.2 and is a solid at room temperature . The IUPAC name for this compound is 4-cyclobutylphenol .


Molecular Structure Analysis

The molecular structure of 4-Cyclobutylphenol is represented by the InChI code: 1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) and a cyclobutyl group attached to it.


Physical And Chemical Properties Analysis

4-Cyclobutylphenol is a solid at room temperature . It has a molecular weight of 148.2 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Neurotoxicity Research

A study investigated the effects of endocrine disruptors, including 4-nonylphenol (a compound structurally similar to 4-Cyclobutylphenol), on neural stem cells (NSCs). It was found that 4-nonylphenol inhibited cell growth, induced nuclear condensation and DNA fragmentation, activated caspase-3, and caused cell cycle arrest at the G2/M phase in NSCs. This suggests potential neurotoxicity of similar compounds, highlighting the importance of studying such chemicals for understanding their impact on neural development and health (Kudo et al., 2004).

2. Environmental Remediation and Bioremediation

A study on the bioremediation of 4-Nonylphenol, closely related to 4-Cyclobutylphenol, demonstrated the effectiveness of a microorganisms consortium (Arthrospira maxima and Chlorella vulgaris) in removing this pollutant from water. The study found that this consortium reduced up to 96% of 4-Nonylphenol in water, indicating the potential use of similar approaches for cleaning water contaminated with analogous compounds (López-Pacheco et al., 2019).

3. Pharmaceutical Research

Research into cyclobutyl drugs, which include 4-Cyclobutylphenol derivatives, has shown their potential in various therapeutic areas such as cancer, nervous system disorders, analgesics, antivirals, and gastrointestinal diseases. Specifically, cyclobutyl-containing platinum-based anticancer drugs have been successful, indicating the potential for further development of drugs incorporating the cyclobutyl structure (Ren et al., 2022).

4. Endocrine Disruption Studies

4-Nonylphenol, similar to 4-Cyclobutylphenol, has been shown to cross the human placenta, suggesting potential endocrine-disrupting effects. This finding is significant for understanding the risks associated with exposure to such chemicals during pregnancy (Balakrishnan et al., 2011).

5. Agricultural Applications

A study on fungicidal activity showed that certain dinitrophenols with a cyclobutyl group, closely related to 4-Cyclobutylphenol, were effective against apple powdery mildew. This highlights the potential agricultural applications of cyclobutylphenol derivatives in plant protection (Fieldgate et al., 1970).

Safety and Hazards

The safety information for 4-Cyclobutylphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-cyclobutylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXPDEJQBGESQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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